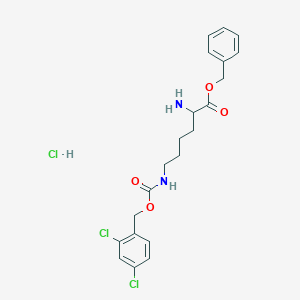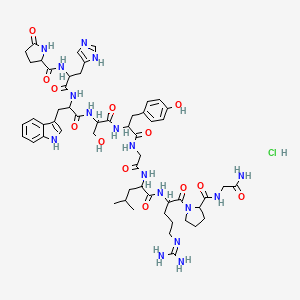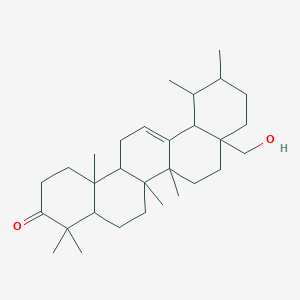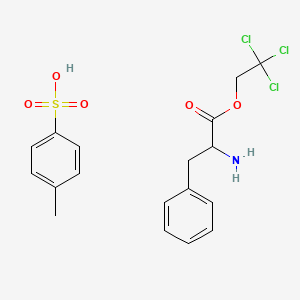
Lergo; Lergotril
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lergotrile is synthesized through a series of chemical reactions involving the ergoline structure. . The reaction conditions often require the use of specific reagents and catalysts to ensure the correct configuration and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for Lergotrile are not widely documented, the synthesis would likely involve large-scale chemical reactors and stringent quality control measures to ensure the consistency and safety of the compound. The process would also need to address the handling and disposal of hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Lergotrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ergoline structure, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Halogen substitution reactions are common, particularly involving the chlorine atom in the ergoline nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of Lergotrile, while substitution reactions can produce halogenated analogs.
Applications De Recherche Scientifique
Lergotrile has been explored in various scientific research applications, including:
Chemistry: As a model compound for studying ergoline derivatives and their chemical behavior.
Biology: Investigating its effects on dopamine receptors and related biological pathways.
Medicine: Although not successful in treating Parkinson’s disease, it provides insights into the development of dopamine receptor agonists.
Mécanisme D'action
Lergotrile exerts its effects primarily by acting as a dopamine receptor agonist . It binds to dopamine receptors in the brain, mimicking the action of dopamine and thereby influencing various neurological processes. This mechanism is particularly relevant in the context of Parkinson’s disease, where dopamine levels are typically reduced .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromocriptine: Another ergoline derivative used as a dopamine receptor agonist.
Pergolide: Similar in structure and function, used in the treatment of Parkinson’s disease.
Cabergoline: Known for its long half-life and high affinity for dopamine receptors.
Uniqueness of Lergotrile
Lergotrile’s uniqueness lies in its specific chemical structure, particularly the presence of the chlorine atom and the acetonitrile group.
Propriétés
Formule moléculaire |
C17H18ClN3 |
|---|---|
Poids moléculaire |
299.8 g/mol |
Nom IUPAC |
2-(5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)acetonitrile |
InChI |
InChI=1S/C17H18ClN3/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14/h2-4,10,12,15,20H,5,7-9H2,1H3 |
Clé InChI |
JKAHWGPTNVUTNB-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12294656.png)
![(13E)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B12294658.png)
![3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B12294662.png)
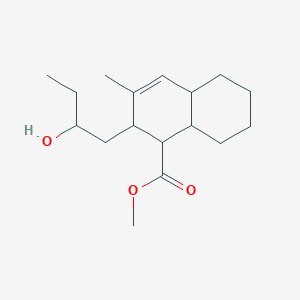

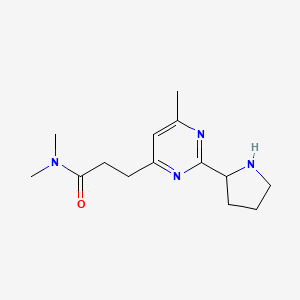

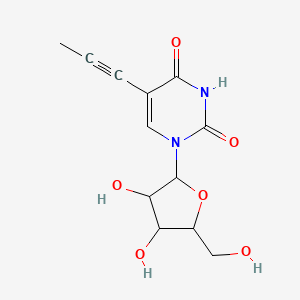
![(alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester](/img/structure/B12294690.png)
